molecular formula C11H9Cl2NO3 B13116987 Methyl 5-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-3-carboxylate

Methyl 5-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-3-carboxylate

Cat. No.: B13116987
M. Wt: 274.10 g/mol
InChI Key: AHFVHPPMFIMOKO-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a suitable dehydrating agent, such as acetic anhydride, to yield the desired isoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions. These systems allow for precise control of temperature, residence time, and reactant flow rates, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

Methyl 5-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-3-carboxylate is unique due to its specific isoxazole ring structure and the presence of the dichlorophenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.10 g/mol

IUPAC Name

methyl 5-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H9Cl2NO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-4,10H,5H2,1H3

InChI Key

AHFVHPPMFIMOKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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